molecular formula C10H19Cl2N3OS B2511208 N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride CAS No. 2138134-71-9

N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride

Cat. No.: B2511208
CAS No.: 2138134-71-9
M. Wt: 300.24
InChI Key: WQGOMJBZNSTSTR-UHFFFAOYSA-N
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Description

N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride is a sulfonimidamide derivative characterized by a methanesulfonimidamide core substituted with a 4-aminobenzyl group and two methyl groups on the nitrogen atom, accompanied by two hydrochloride counterions. The sulfonimidamide group (-S(O)(NH)-) distinguishes it from sulfonamides (-SO₂NH₂), offering distinct electronic and steric properties.

Properties

IUPAC Name

4-[[(dimethylamino-methyl-oxo-λ6-sulfanylidene)amino]methyl]aniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS.2ClH/c1-13(2)15(3,14)12-8-9-4-6-10(11)7-5-9;;/h4-7H,8,11H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGOMJBZNSTSTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=NCC1=CC=C(C=C1)N)(=O)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-aminobenzylamine with dimethylmethanesulfonimidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require catalysts to enhance the reaction rate. The final product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes precise control of temperature, pressure, and reaction time to optimize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride features a sulfonamide functional group, which is known for its ability to inhibit specific enzymes. The primary target of this compound is carbonic anhydrase IX (CA IX) , an enzyme often overexpressed in hypoxic tumor environments. By inhibiting CA IX, this compound can affect the biochemical pathway of anaerobic glycolysis, leading to decreased tumor cell proliferation and potential apoptosis induction in cancer cells.

Cancer Research

The compound has been investigated for its anticancer properties due to its inhibitory effects on carbonic anhydrase IX. Studies have shown that compounds targeting CA IX can reduce the proliferation of various cancer cell lines, including those from breast, colon, and cervical cancers .

Drug Development

As a sulfonamide derivative, this compound serves as a precursor for the synthesis of novel therapeutic agents. Its structural framework allows for modifications that can enhance biological activity or selectivity against specific targets in cancer therapy .

Biochemical Research

The compound is utilized in biochemical assays to study enzyme kinetics and inhibition mechanisms. Its ability to selectively inhibit CA IX makes it a valuable tool for researchers investigating the role of this enzyme in tumor metabolism and progression.

Case Study 1: Anticancer Activity

In a study evaluating new sulfonamide derivatives, this compound demonstrated significant cytotoxic effects against various human cancer cell lines. The results indicated that the compound not only inhibited cell growth but also induced apoptosis through the modulation of metabolic pathways influenced by CA IX activity .

Case Study 2: Synthesis of Novel Derivatives

Research has focused on synthesizing new derivatives based on the core structure of this compound. These derivatives have been tested for enhanced anticancer activity and improved pharmacokinetic properties. The modifications include altering substituents on the benzyl ring to optimize interaction with biological targets .

Summary of Applications

Application AreaDescription
Cancer ResearchTargeting CA IX to inhibit tumor growth and induce apoptosis in cancer cells
Drug DevelopmentServing as a precursor for synthesizing novel therapeutic agents
Biochemical ResearchUsed in assays to study enzyme kinetics and inhibition mechanisms

Mechanism of Action

The mechanism of action of N’-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride involves its interaction with specific molecular targets. The aminobenzyl group can interact with biological molecules, potentially inhibiting or modifying their function. The compound may also affect cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide (CAS 115562-53-3)

  • Molecular Formula : C₁₅H₁₈N₂O₂S
  • Molecular Weight : 290.38 g/mol
  • Key Features: Contains a sulfonamide (-SO₂NH-) group instead of sulfonimidamide. Substituted with a dimethylbenzene ring and 4-aminobenzyl group. Exhibits antibacterial properties typical of sulfonamides .
  • Comparison :
    The sulfonimidamide group in the target compound may confer enhanced nucleophilicity and redox activity compared to the sulfonamide analog. The dihydrochloride salt form likely improves aqueous solubility relative to the neutral sulfonamide.

4-(Aminomethyl)-N,N-dimethylaniline Dihydrochloride (CAS 34403-52-6)

  • Molecular Formula : C₉H₁₆Cl₂N₂
  • Molecular Weight : 223.14 g/mol
  • Key Features: Benzylamine core with a dimethylamino group and dihydrochloride salts. Melting point: 220–224°C (decomposition); soluble in water and alcohols .
  • The dihydrochloride salt enhances stability and solubility, similar to the target compound.

N,N,N',N'-Tetramethyl-p-phenylenediamine Dihydrochloride

  • Molecular Formula : C₁₀H₁₆N₂·2HCl
  • Molecular Weight : 237.17 g/mol
  • Key Features :
    • Aromatic diamine with four methyl groups; used as a redox-active coupling reagent (λₐᵦₛ = 600 nm) .
  • Comparison :
    The target compound’s sulfonimidamide group may offer distinct redox behavior compared to the tetramethylphenylenediamine’s electron-rich aromatic system. Applications in catalysis or analytical chemistry could differ significantly.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Functional Groups
Target Compound C₁₀H₁₈Cl₂N₄S 305.25* Not Reported Likely water-soluble Sulfonimidamide, dihydrochloride
N-(4-Aminobenzyl)-N,4-dimethylbenzenesulfonamide C₁₅H₁₈N₂O₂S 290.38 Not Reported Moderate (organic) Sulfonamide, benzylamine
4-(Aminomethyl)-N,N-dimethylaniline dihydrochloride C₉H₁₆Cl₂N₂ 223.14 220–224 (dec.) Water, alcohols Benzylamine, dihydrochloride
N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride C₁₀H₁₆N₂·2HCl 237.17 Not Reported Water Aromatic diamine, dihydrochloride

*Calculated based on molecular formula.

Key Research Findings

Salt Forms: Dihydrochloride salts (e.g., 4-(aminomethyl)-N,N-dimethylaniline dihydrochloride) improve stability and solubility, critical for pharmaceutical formulations .

Redox Activity :

  • N,N,N',N'-Tetramethyl-p-phenylenediamine dihydrochloride’s absorption at 600 nm highlights the importance of aromatic amines in redox-sensitive applications .

Biological Activity

N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₄Cl₂N₄O₂S
  • Molecular Weight : 292.20 g/mol

The biological activity of this compound primarily involves its interaction with specific biological targets. The compound is believed to act as an inhibitor of certain enzymes and receptors, potentially modulating pathways involved in various diseases.

Potential Mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : The compound could interact with receptors that play a role in cell signaling and proliferation.

Efficacy in Preclinical Studies

Several studies have investigated the efficacy of this compound:

  • Antiviral Activity :
    • A study highlighted the compound's effectiveness against viral infections, particularly filoviruses like Ebola and Marburg. It demonstrated significant inhibition rates in cell-based assays, suggesting potential as a therapeutic agent for viral diseases .
  • Anticonvulsant Properties :
    • Research indicated that similar compounds with structural analogs exhibited anticonvulsant activity in animal models. These findings suggest that this compound may also possess neuroprotective properties .
  • Anticancer Potential :
    • Investigations into the compound's effects on cancer cell lines revealed promising results, indicating a possible role as an anticancer agent through the modulation of cell cycle regulators and apoptosis pathways .

Case Study 1: Antiviral Efficacy

A series of experiments were conducted using Vero cells infected with Ebola and Marburg viruses. The results showed that compounds structurally related to this compound had EC50 values below 10 μM, indicating strong antiviral activity.

Compound% Inhibition (Ebola)EC50 (μM)% Inhibition (Marburg)EC50 (μM)
CBS111890.70.5374.09.86

Case Study 2: Anticonvulsant Activity

In a study assessing anticonvulsant properties, similar compounds were administered to mice, demonstrating significant seizure inhibition at low doses.

CompoundED50 (mg/kg)Plasma Concentration (μg/mL) after 30 min
Compound 21.7Parent drug: 1.09; Metabolite: 0.41
Compound 33.5Not applicable
Compound 45.6Not detectable

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N'-(4-Aminobenzyl)-N,N-dimethylmethanesulfonimidamide dihydrochloride?

  • Methodology : Synthesis typically involves alkylation or sulfonimidamide formation. For example, methylation of a primary amine intermediate (e.g., 4-aminobenzylamine) using methyl iodide or dimethyl sulfate in polar aprotic solvents like dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) . Subsequent sulfonimidamide formation may utilize methanesulfonyl chloride derivatives with ammonia or amine nucleophiles, followed by dihydrochloride salt precipitation .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to optimize intermediate purity. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with peaks for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.5–3.5 ppm), and sulfonimidamide motifs .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and purity .
  • HPLC : Assesses purity (>95%) using reverse-phase C18 columns with UV detection (λ = 254 nm) .
    • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., ChemDraw) to resolve ambiguities .

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Methodology :

  • Temperature/Humidity Tests : Store aliquots at –20°C (long-term), 4°C (short-term), and room temperature with desiccants. Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) .
  • Light Sensitivity : Expose samples to UV/visible light and compare stability using NMR or LC-MS to identify photodegradants .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and minimize impurities?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to balance reactivity and byproduct formation .
  • Catalyst Use : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation steps .
  • DoE (Design of Experiments) : Vary temperature (25–80°C), stoichiometry (1.0–2.0 eq. methylating agent), and reaction time (2–24 hrs) to identify optimal parameters .
    • Data Analysis : Use multivariate analysis (e.g., PCA) to correlate conditions with yield/purity metrics .

Q. What strategies resolve contradictory spectral data during structural elucidation?

  • Methodology :

  • Multi-Technique Validation : Combine 2D NMR (e.g., COSY, HSQC) with IR spectroscopy to confirm functional groups (e.g., sulfonimidamide S=O stretches at ~1150 cm⁻¹) .
  • Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water) for X-ray diffraction to unambiguously assign stereochemistry .
    • Case Study : Overlapping NMR signals for methyl groups can be resolved using DEPT-135 or NOESY experiments .

Q. How can computational methods predict the compound’s reactivity and biological targets?

  • Methodology :

  • DFT Calculations : Model transition states for sulfonimidamide formation to identify rate-limiting steps .
  • Molecular Docking : Screen against protein databases (e.g., PDB) to hypothesize enzyme targets (e.g., kinases, proteases) using software like AutoDock Vina .
    • Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. What approaches are used to study the compound’s biological activity in vitro?

  • Methodology :

  • Enzyme Assays : Test inhibition of serine hydrolases or kinases using fluorogenic substrates (e.g., AMC-tagged peptides) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1 nM–100 µM) .
    • Data Interpretation : Normalize activity to positive controls (e.g., staurosporine for kinase inhibition) and validate via siRNA knockdown of putative targets .

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